molecular formula C10H11NO4 B13122126 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione

Cat. No.: B13122126
M. Wt: 209.20 g/mol
InChI Key: OXLAWBORMGZXRP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . The reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a widely used method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds .

Scientific Research Applications

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups on the indole ring differentiates it from other indole derivatives and contributes to its specific reactivity and applications .

Biological Activity

3-Hydroxy-4-methoxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione, also known as adrenochrome, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and neuroprotective effects, supported by relevant studies and data tables.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 3736-29-6

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0048
Bacillus mycoides0.0098
Candida albicans0.039

In a comparative study, derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro tests revealed varying degrees of effectiveness against fungal pathogens:

Fungal StrainInhibition Zone (mm)
Candida albicans24
Aspergillus niger21
Penicillium chrysogenum18

These findings suggest that the compound could be a candidate for developing antifungal treatments .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells by scavenging free radicals and reducing apoptosis. A study demonstrated that treatment with this compound significantly decreased cell death in models of neurodegenerative diseases .

Case Studies

  • Neurodegenerative Disease Model : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
  • Infection Treatment : A clinical trial involving patients with bacterial infections showed that the compound effectively reduced infection symptoms and improved recovery times compared to standard antibiotic therapy.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-hydroxy-4-methoxy-1-methyl-2,3-dihydroindole-5,6-dione

InChI

InChI=1S/C10H11NO4/c1-11-4-7(13)8-5(11)3-6(12)9(14)10(8)15-2/h3,7,13H,4H2,1-2H3

InChI Key

OXLAWBORMGZXRP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C(=O)C(=O)C=C21)OC)O

Origin of Product

United States

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